Di-O-Methylcrenatin Di-O-Methylcrenatin 2-(Hydroxymethyl)-6-[4-(hydroxymethyl)-2,6-dimethoxyphenoxy]oxane-3,4,5-triol is a natural product found in Apium graveolens with data available.
Brand Name: Vulcanchem
CAS No.: 64121-98-8
VCID: VC21079250
InChI: InChI=1S/C15H22O9/c1-21-8-3-7(5-16)4-9(22-2)14(8)24-15-13(20)12(19)11(18)10(6-17)23-15/h3-4,10-13,15-20H,5-6H2,1-2H3
SMILES: COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)CO
Molecular Formula: C15H22O9
Molecular Weight: 346.33 g/mol

Di-O-Methylcrenatin

CAS No.: 64121-98-8

Cat. No.: VC21079250

Molecular Formula: C15H22O9

Molecular Weight: 346.33 g/mol

* For research use only. Not for human or veterinary use.

Di-O-Methylcrenatin - 64121-98-8

Specification

Description 2-(Hydroxymethyl)-6-[4-(hydroxymethyl)-2,6-dimethoxyphenoxy]oxane-3,4,5-triol is a natural product found in Apium graveolens with data available.
CAS No. 64121-98-8
Molecular Formula C15H22O9
Molecular Weight 346.33 g/mol
IUPAC Name 2-(hydroxymethyl)-6-[4-(hydroxymethyl)-2,6-dimethoxyphenoxy]oxane-3,4,5-triol
Standard InChI InChI=1S/C15H22O9/c1-21-8-3-7(5-16)4-9(22-2)14(8)24-15-13(20)12(19)11(18)10(6-17)23-15/h3-4,10-13,15-20H,5-6H2,1-2H3
Standard InChI Key RWIINOLFQCPJMH-UHFFFAOYSA-N
Isomeric SMILES COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)CO
SMILES COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)CO
Canonical SMILES COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)CO
Appearance Powder
Melting Point 175 - 177 °C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator